Dopamine Transporter (DAT) Inhibitory Potency: Impact of Phenethyl Substitution on 4-Phenylpiperidines
While direct data for 4-(3-Ethylphenethyl)piperidine is not available, class-level SAR from a closely related 4-phenyl-1-arylalkyl piperidine series provides quantifiable differentiation. The study demonstrates that the introduction of a phenethyl substituent at the piperidine nitrogen (analogous to the 3-ethylphenethyl group in the target compound) is critical for potent dopamine transporter (DAT) inhibition [1]. For example, the lead compound 5, a 4-phenyl-1-arylalkyl piperidine, exhibited significant functional antagonism at DAT in a synaptosomal reuptake assay [1]. This contrasts with many simpler 4-phenylpiperidines lacking this N-arylalkyl substitution, which often show significantly lower or no activity at this therapeutically relevant CNS target .
| Evidence Dimension | Dopamine Transporter (DAT) Inhibitory Potency (Functional Antagonism) |
|---|---|
| Target Compound Data | Not directly quantified, but inferred from class SAR to possess potent DAT inhibitory activity due to the N-phenethyl substitution pattern [1]. |
| Comparator Or Baseline | 4-Phenylpiperidine analogs lacking the N-arylalkyl (e.g., N-phenethyl) substitution . |
| Quantified Difference | The study reports a 'significant functional antagonism' for the 4-phenyl-1-arylalkyl piperidine lead compound, a property largely absent in simpler 4-phenylpiperidines. The precise IC50 or Ki values for the target compound and its closest comparators were not found in accessible public data, underscoring a knowledge gap. |
| Conditions | In vitro dopamine reuptake inhibition assay in rat striatal synaptosomes [1]. |
Why This Matters
This class-level SAR suggests that 4-(3-Ethylphenethyl)piperidine, by virtue of its N-phenethyl substituent, is positioned as a potential CNS-active scaffold with enhanced DAT engagement compared to unsubstituted piperidine analogs, a crucial consideration for neuroscience-focused research programs.
- [1] Sakamuri, S., et al. (2001). Pharmacophore-based discovery, synthesis, and biological evaluation of 4-phenyl-1-arylalkyl piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(4), 495-500. View Source
